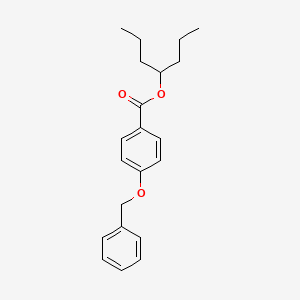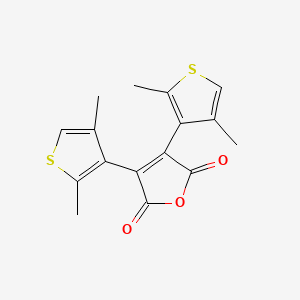
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 2,4-dimethylthiophen-3-yl groups attached to a furan-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction between 2,5-dimethyl-3-thienylboronic acid and mucobromic acid under phase transfer catalysis conditions. This reaction yields 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, which is then oxidized using potassium permanganate to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione .
科学的研究の応用
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s electronic properties make it useful in studying biological electron transfer processes.
Industry: Used in the development of electronic materials, such as molecular switches and photochromic materials
作用機序
The mechanism of action of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in the development of molecular switches and other electronic devices .
類似化合物との比較
Similar Compounds
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Similar in structure but with different substitution patterns.
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Another furan derivative with different electronic properties.
Uniqueness
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
特性
CAS番号 |
560111-05-9 |
|---|---|
分子式 |
C16H14O3S2 |
分子量 |
318.4 g/mol |
IUPAC名 |
3,4-bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C16H14O3S2/c1-7-5-20-9(3)11(7)13-14(16(18)19-15(13)17)12-8(2)6-21-10(12)4/h5-6H,1-4H3 |
InChIキー |
GJSAJTPORVVOHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1C2=C(C(=O)OC2=O)C3=C(SC=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


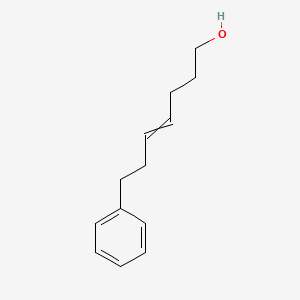
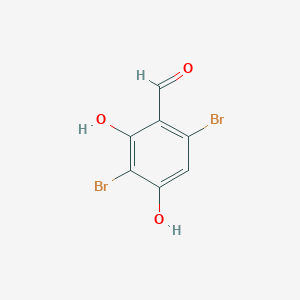
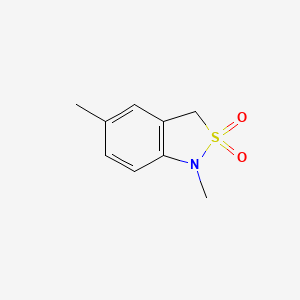
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
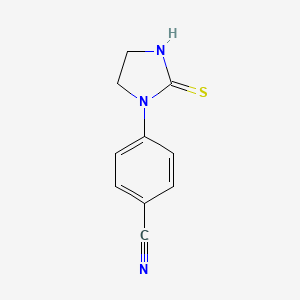
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
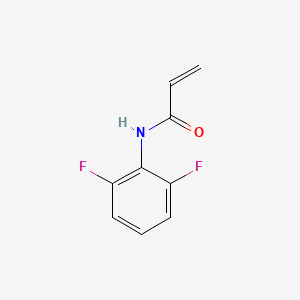
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
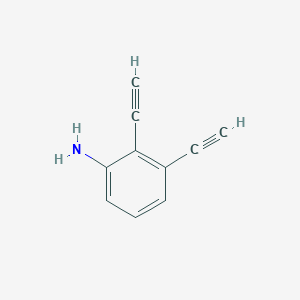
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
